molecular formula C22H23ClN2O4S2 B4915986 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide

Cat. No.: B4915986
M. Wt: 479.0 g/mol
InChI Key: APEHBICTCSAJTG-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the sulfonylation of 5-chloro-2-methylaniline with benzenesulfonyl chloride under basic conditions to form N-(benzenesulfonyl)-5-chloro-2-methylaniline. This intermediate is then reacted with 2-(furan-2-ylmethylsulfanyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield a furanone, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic and heterocyclic structures allow it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-5-chloro-2-methylaniline: Lacks the furan-2-ylmethylsulfanyl group.

    2-(furan-2-ylmethylsulfanyl)ethylamine: Lacks the benzenesulfonyl and chloro groups.

    5-chloro-2-methylaniline: Lacks both the benzenesulfonyl and furan-2-ylmethylsulfanyl groups.

Uniqueness

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both aromatic and heterocyclic moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-17-9-10-18(23)14-21(17)25(31(27,28)20-7-3-2-4-8-20)15-22(26)24-11-13-30-16-19-6-5-12-29-19/h2-10,12,14H,11,13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEHBICTCSAJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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